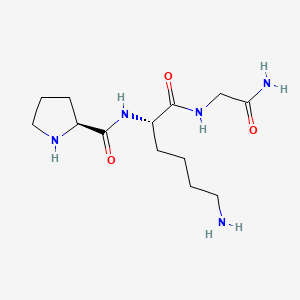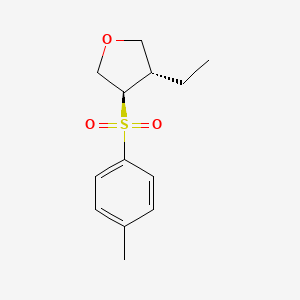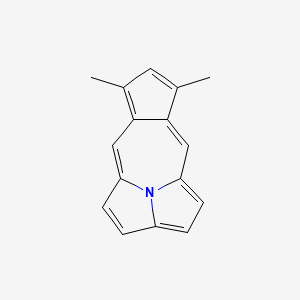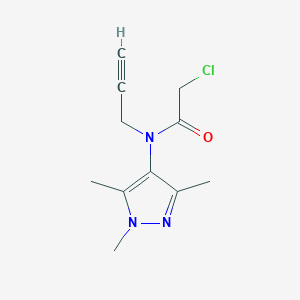
Prolyl-lysyl-glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prolyl-lysyl-glycinamide is a tripeptide compound with the molecular formula C13H25N5O3 It consists of the amino acids proline, lysine, and glycine, linked together in a specific sequence
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Prolyl-lysyl-glycinamide can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid (glycine) to the resin, followed by the addition of lysine and proline. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The protecting groups are removed after each coupling step, and the peptide is cleaved from the resin at the end of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. These methods are optimized for high yield and purity, often using automated peptide synthesizers to streamline the process. The choice of method depends on factors such as the desired scale of production and the specific requirements of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Prolyl-lysyl-glycinamide can undergo various chemical reactions, including:
Oxidation: The amino acid residues in the peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidative modifications.
Reduction: Reduction reactions can break disulfide bonds or reduce other oxidized functional groups in the peptide.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids or chemical groups through targeted reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the peptide.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid substitution can be achieved using specific reagents and catalysts, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction can lead to the cleavage of these bonds.
Wissenschaftliche Forschungsanwendungen
Prolyl-lysyl-glycinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a model peptide for studying peptide synthesis, structure, and reactivity.
Biology: The compound is studied for its potential role in cellular processes and signaling pathways.
Medicine: Research has explored its potential therapeutic applications, including its effects on neurotransmitter systems and its potential use in treating neurological disorders.
Industry: this compound is used in the development of peptide-based drugs and other biotechnological applications.
Wirkmechanismus
The mechanism of action of prolyl-lysyl-glycinamide involves its interaction with specific molecular targets and pathways. Research has shown that it can modulate neurotransmitter systems, particularly the dopamine receptor system. The peptide binds to dopamine receptors, enhancing the affinity of agonists and modulating receptor activity. This interaction can influence various physiological and neurological processes.
Vergleich Mit ähnlichen Verbindungen
Prolyl-lysyl-glycinamide can be compared to other similar peptides, such as:
Prolyl-leucyl-glycinamide: This compound shares structural similarities but has different amino acid residues, leading to distinct biological activities.
Prolyl-glycyl-proline: Another related peptide with unique properties and applications.
Felypressin: A synthetic nonapeptide with a sequence that includes proline, lysine, and glycinamide residues, but with additional amino acids and a different overall structure.
Each of these compounds has unique properties and applications, highlighting the diversity and potential of peptide-based molecules in scientific research and industry.
Eigenschaften
CAS-Nummer |
55299-63-3 |
|---|---|
Molekularformel |
C13H25N5O3 |
Molekulargewicht |
299.37 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H25N5O3/c14-6-2-1-4-10(12(20)17-8-11(15)19)18-13(21)9-5-3-7-16-9/h9-10,16H,1-8,14H2,(H2,15,19)(H,17,20)(H,18,21)/t9-,10-/m0/s1 |
InChI-Schlüssel |
IJBDKIOLZUIJJH-UWVGGRQHSA-N |
Isomerische SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N |
Kanonische SMILES |
C1CC(NC1)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-ethylbenzamide](/img/structure/B15210447.png)
![N''-[3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B15210453.png)
![3-(2-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine](/img/structure/B15210454.png)


![3,5-Bis[4-(prop-2-en-1-yl)phenyl]-1,2-oxazole](/img/structure/B15210474.png)
![Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine](/img/structure/B15210480.png)

![Furan, 2-[1-(2-propenyloxy)-3-butenyl]-](/img/structure/B15210519.png)

![5-(4-Chlorophenyl)[1,2]oxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione](/img/structure/B15210524.png)



